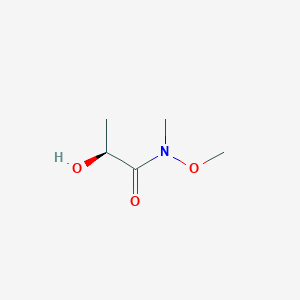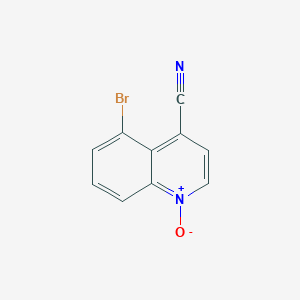
2-Bromo-6-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position and a cyclopropyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-6-cyclopropylaniline can be synthesized through several methods. One common approach involves the bromination of 6-cyclopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Buchwald-Hartwig amination reaction, where 2-bromoaniline is reacted with cyclopropylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylaniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-substituted-6-cyclopropylaniline derivatives.
Oxidation: Formation of 2-bromo-6-cyclopropyl nitrosoaniline or 2-bromo-6-cyclopropyl nitroaniline.
Reduction: Formation of 6-cyclopropylaniline.
Aplicaciones Científicas De Investigación
2-Bromo-6-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are useful in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-cyclopropylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. The bromine atom may also participate in halogen bonding interactions, further affecting the compound’s biological activity .
Comparación Con Compuestos Similares
2-Bromo-6-cyclopropylaniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
6-Cyclopropylaniline:
2-Chloro-6-cyclopropylaniline: Similar structure but with a chlorine atom instead of bromine, which may lead to differences in reactivity and properties.
The presence of both the bromine atom and the cyclopropyl group in this compound makes it unique and potentially more versatile in various applications.
Propiedades
IUPAC Name |
2-bromo-6-cyclopropylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVQOJGJRAEOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)













